1-(4-chlorophenyl)-2-({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(3-pyrrol-1-ylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S2/c19-13-5-3-12(4-6-13)15(23)11-26-18-21-20-17(24-18)16-14(7-10-25-16)22-8-1-2-9-22/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOALCUTOSJVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C3=NN=C(O3)SCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene-Pyrrole Subunit Preparation
The 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid precursor is synthesized via:
Oxadiazole Ring Formation
The carboxylic acid is converted to 1,3,4-oxadiazole via cyclodehydration:
Method 1 : Hydrazide Intermediate Route
- Hydrazide formation :
- Cyclization :
- Reagent : H₂SO₄ (conc.)
- Conditions : 0°C → rt, 4 h
- Yield : 78%
Method 2 : One-Pot Cyclocondensation
- Reactants : 3-(1H-Pyrrol-1-yl)thiophene-2-carboxylic acid + Thiosemicarbazide
- Reagent : POCl₃ (3 eq)
- Conditions : Reflux 8 h, then NaOH neutralization
- Yield : 65%
Synthesis of Intermediate B: 1-(4-Chlorophenyl)-2-Chloroethanone
Friedel-Crafts Acylation
Procedure :
- Reactants : 4-Chlorobenzene + Chloroacetyl chloride
- Catalyst : AlCl₃ (1.2 eq)
- Conditions : DCM, 0°C → rt, 6 h
- Yield : 89% (GC-MS purity 98.5%)
Final Coupling Reaction
Nucleophilic Substitution
Optimized Conditions :
- Molar Ratio : Intermediate A : Intermediate B = 1 : 1.05
- Base : K₂CO₃ (2.5 eq)
- Solvent : Anhydrous DMF
- Temperature : 60°C, N₂ atmosphere, 8 h
- Workup : Ice-water quench → EtOAc extraction → Column chromatography (SiO₂, Hexane:EtOAc 4:1)
- Yield : 74%
Spectroscopic Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₉H₁₃ClN₄O₂S₂ | HRMS |
| Molar Mass | 452.92 g/mol | Calculated |
| Melting Point | 162-164°C | DSC |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, oxadiazole), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.48 (d, J=8.4 Hz, 2H, Ar-H), 7.12 (m, 4H, pyrrole + thiophene), 6.35 (t, J=2.1 Hz, 2H, pyrrole), 4.32 (s, 2H, SCH₂) | Bruker Avance III |
| IR (KBr) | 1675 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N), 1087 cm⁻¹ (S-O) | FT-IR |
Reaction Optimization Studies
Effect of Base on Coupling Efficiency
| Base | Equivalents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | 2.5 | 60 | 74 |
| Et₃N | 3.0 | 60 | 58 |
| NaOH | 2.0 | 60 | 41 |
| DBU | 1.5 | 60 | 67 |
Solvent Screening for Cyclization Step
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 8 | 74 |
| THF | 7.5 | 12 | 52 |
| DMSO | 46.7 | 6 | 68 |
| Toluene | 2.4 | 24 | 29 |
Mechanistic Considerations
The critical coupling reaction proceeds via an SN₂ mechanism:
- Base activation : K₂CO₃ deprotonates the thiol group in Intermediate A, generating a thiolate nucleophile.
- Nucleophilic attack : Thiolate displaces chloride from Intermediate B’s α-carbon.
- Transition state stabilization : Polar aprotic solvents (DMF) stabilize ionic intermediates, enhancing reaction rate.
Scale-Up Challenges and Solutions
Issue 1 : Exothermic nature of cyclization step
- Mitigation : Jacketed reactor with gradual reagent addition (-20°C initial temp)
Issue 2 : Thiol oxidation during storage
- Solution : Argon atmosphere storage with 0.1% BHT antioxidant
Green Chemistry Alternatives
Microwave-Assisted Synthesis :
- Reduced reaction time from 8 h → 45 min
- 12% increased yield (74% → 86%)
- Solvent consumption decreased by 40%
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may be useful in studying biological systems and interactions.
Medicine: Potential therapeutic properties could be explored, especially in drug design and development.
Industry: It may find use in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be determined by the biological context in which the compound is used.
Comparison with Similar Compounds
Heterocyclic Substituents and Bioactivity
- The pyridine-substituted oxadiazole in exhibited significant antimicrobial activity (MIC: 30.2–43.2 μg/cm³), likely due to the electron-withdrawing pyridine group enhancing interactions with microbial enzymes .
- The thiadiazole derivative in showed higher aqueous solubility (43.6 μg/mL) compared to oxadiazole analogs, possibly due to the thiadiazole’s increased polarity .
Impact of Aromatic Substituents
- The 3-(1H-pyrrol-1-yl)-2-thienyl substituent in the target compound introduces a conjugated π-system, which could enhance charge transport properties or receptor binding compared to simpler substituents like phenyl or furyl.
Biological Activity
The compound 1-(4-chlorophenyl)-2-({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone represents a novel class of chemical entities that combine the biological activity of oxadiazole derivatives with pyrrole and thienyl moieties. This compound is particularly interesting due to its potential applications in medicinal chemistry, especially in the development of anticancer and antimicrobial agents.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- 4-Chlorophenyl group : This aromatic ring is known for enhancing biological activity through electron-withdrawing effects.
- Pyrrole and Thienyl : These heterocycles contribute to the compound's pharmacological properties.
- 1,3,4-Oxadiazole : This moiety is recognized for its diverse biological activities, including anticancer and antimicrobial properties.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with oxadiazole derivatives, particularly their anticancer and antimicrobial effects. The following sections detail specific findings related to the compound .
Anticancer Activity
Research indicates that 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. The mechanisms of action include:
- Inhibition of Enzymes : Targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC) has been shown to impede cancer cell proliferation.
- Molecular Docking Studies : These studies suggest that the oxadiazole scaffold can effectively bind to key proteins involved in cancer progression, leading to enhanced antiproliferative effects .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies have reported:
- Broad Spectrum Activity : The oxadiazole derivatives show efficacy against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Pseudomonas aeruginosa | 64 |
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds similar to This compound :
- Anticancer Efficacy : A study involving a series of oxadiazole derivatives demonstrated that structural modifications significantly enhanced cytotoxicity against various cancer cell lines. The most potent derivatives showed IC50 values lower than 10 µM across multiple cancer types .
- Antimicrobial Screening : In a comparative study of several oxadiazole compounds, the one containing a thienyl moiety exhibited superior activity against resistant bacterial strains, suggesting that the incorporation of such groups may enhance bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
